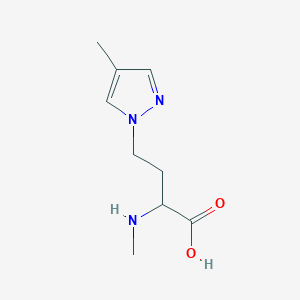
4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and a butanoic acid chain with a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Methyl Group: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Butanoic Acid Chain: The methylated pyrazole is reacted with a suitable butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions to form the desired product.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring and the butanoic acid chain.
Reduction: Reduced forms of the pyrazole ring and the butanoic acid chain.
Substitution: Substituted derivatives with various functional groups replacing the methylamino group.
Applications De Recherche Scientifique
4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the butanoic acid chain can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methyl-1h-pyrazol-1-yl)butanoic acid: Lacks the methylamino group, which may affect its biological activity.
4-(4-Methyl-1h-pyrazol-1-yl)-2-amino butanoic acid: Similar structure but without the methyl group on the amino group.
4-(1H-pyrazol-1-yl)-2-(methylamino)butanoic acid: Lacks the methyl group on the pyrazole ring.
Uniqueness
4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is unique due to the presence of both the methyl group on the pyrazole ring and the methylamino group on the butanoic acid chain. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-(methylamino)-4-(4-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7-5-11-12(6-7)4-3-8(10-2)9(13)14/h5-6,8,10H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
XQNXSYYLQRXUJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)CCC(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















